molecular formula C17H18BrN3O2 B14941733 N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine

N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine

Cat. No.: B14941733
M. Wt: 376.2 g/mol
InChI Key: FLOJMYHODUGPNG-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is a complex organic compound characterized by the presence of benzyl, bromo, morpholino, and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a benzylamine derivative reacts with a brominated aromatic compound under basic conditions. The reaction is often carried out in a polar aprotic solvent such as acetonitrile, with anhydrous potassium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrophenyl)amine.

    Reduction: Formation of N-Benzyl-N-(3-bromo-5-morpholino-2-aminophenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is not fully understood. it is believed to interact with biological molecules through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromo group can participate in halogen bonding, affecting molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of both a nitroso and a morpholino group is particularly noteworthy, as it allows for unique interactions with biological targets.

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-benzyl-3-bromo-5-morpholin-4-yl-2-nitrosoaniline

InChI

InChI=1S/C17H18BrN3O2/c18-15-10-14(21-6-8-23-9-7-21)11-16(17(15)20-22)19-12-13-4-2-1-3-5-13/h1-5,10-11,19H,6-9,12H2

InChI Key

FLOJMYHODUGPNG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)Br)N=O)NCC3=CC=CC=C3

Origin of Product

United States

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